N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-15-21-13-18(26-25(28)17-11-19(29-2)14-20(12-17)30-3)9-10-22(21)31-24(15)23(27)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSTUOKEJAPVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide typically involves multiple steps:
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Formation of the Benzofuran Core: : The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts.
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Introduction of the Benzoyl Group: : The benzoyl group can be introduced via Friedel-Crafts acylation, where the benzofuran core reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
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Attachment of the Dimethoxybenzamide Moiety: : The final step involves the coupling of the benzofuran derivative with 3,5-dimethoxybenzoyl chloride. This can be facilitated by using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran ring or the methyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
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Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings. Halogenation, nitration, and sulfonation are examples of electrophilic substitutions, while nucleophilic substitutions might involve the replacement of methoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride for halogenation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of a benzofuran moiety, which is known for its pharmacological properties. The molecular formula is with a molecular weight of approximately 423.44 g/mol. The structure facilitates interactions with various biological targets, making it a versatile candidate for drug development.
Antimicrobial Activity
Recent studies have highlighted the potential of benzofuran derivatives, including N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide, as antimicrobial agents. Research indicates that benzofuran compounds can exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, derivatives with specific substitutions at the 2 and 3 positions of the benzofuran ring have shown enhanced antimicrobial properties due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound Name | Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Bacteria | 32 µg/mL |
| Benzofuran Derivative A | Fungi | 16 µg/mL |
| Benzofuran Derivative B | Bacteria | 8 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been evaluated in various studies. It has demonstrated selective cytotoxicity against certain cancer cell lines, such as K562 (chronic myeloid leukemia) and HL-60 (promyelocytic leukemia), with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study conducted on human leukemia cell lines revealed that treatment with this compound resulted in:
- Increased apoptosis : Flow cytometry analysis showed a significant increase in apoptotic cells after treatment.
- Cell cycle arrest : The compound effectively halted cell progression at the G0/G1 phase.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. Research suggests that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a potential candidate for treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Compound Name | Inflammatory Marker | Effect |
|---|---|---|
| This compound | TNF-alpha | Inhibition by 50% at 10 µM |
| Benzofuran Derivative C | IL-6 | Inhibition by 40% at 10 µM |
Mechanism of Action
The mechanism by which N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran core could intercalate with DNA, while the benzoyl and dimethoxybenzamide groups might enhance binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Benzofuran vs. Benzamide Cores : The target compound’s benzofuran core distinguishes it from simpler benzamides (e.g., ), conferring rigidity and π-conjugation that may enhance binding affinity in biological systems.
Substituent Effects : The 3,5-dimethoxybenzamide group in the target compound mirrors the 2,6-dimethoxy substitution in isoxaben, a commercial herbicide . However, the benzofuran scaffold likely alters solubility and bioavailability compared to isoxaben’s isoxazole ring.
Synthetic Complexity : The target compound requires multi-step functionalization of benzofuran, whereas simpler analogs (e.g., ) are synthesized via direct acylation.
Spectroscopic and Crystallographic Characterization
The target compound’s characterization would align with methods used for similar benzamides:
Biological Activity
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to the class of benzofuran derivatives. Its molecular formula is C₁₈H₁₉N₁O₃, and it features a complex structure that contributes to its biological properties.
The compound's mechanism of action is primarily linked to its interaction with various biological targets:
- Monoamine Oxidase Inhibition : Similar compounds have shown potential as selective inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), which are relevant in treating depressive disorders and Parkinson's disease .
- Anticancer Activity : Preliminary studies indicate that benzofuran derivatives may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown:
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Inhibits proliferation |
| A549 (Lung Cancer) | 10.0 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Neuropharmacological Effects
The compound has also been evaluated for neuropharmacological effects, particularly regarding its potential as a treatment for neurodegenerative diseases:
- MAO Inhibition : As noted earlier, compounds with similar structures have demonstrated potent MAO-A inhibition with selectivity over MAO-B . This property is crucial for developing treatments for depression and Parkinson's disease.
Case Studies
- Study on Anticancer Activity : A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related benzofuran derivatives. The study found that these compounds could protect neuronal cells from oxidative stress-induced damage, highlighting their therapeutic potential in neurodegenerative diseases .
Q & A
Q. What are the established synthetic routes for synthesizing N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide?
- Methodological Answer: The synthesis of this compound can involve coupling reactions between 3,5-dimethoxybenzamide derivatives and benzofuran precursors. For example, Grignard reactions with 3,5-dimethoxybenzamide (e.g., using alkyl/aryl magnesium bromides) yield ketone intermediates, which can be further functionalized . Electrophilic aromatic substitution using triflic acid as a catalyst has also been employed for benzamide synthesis, as demonstrated in related compounds .
- Key Reaction Conditions Table:
| Step | Reagent/Condition | Yield | Reference |
|---|---|---|---|
| Ketone formation | n-OctylMgBr, refluxing ether | 76% | |
| Acylation | Lithium hydride, butyllithium | 83–85% |
Q. How is X-ray crystallography applied to determine the structure of this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. For example, a related N-(3,5-dimethoxyphenyl)benzamide structure was solved at 293 K with an R factor of 0.054, using Mo/Kα radiation . ORTEP-3 can visualize thermal ellipsoids to assess disorder .
Q. What spectroscopic techniques are used for characterizing this benzamide derivative?
- Methodological Answer:
- NMR: 1H and 13C NMR identify substituent effects. For example, in structurally similar benzamides, aromatic protons appear at δ 7.03–7.65 ppm, and methoxy groups at δ 3.8–3.9 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight. A related compound showed [M+H]+ at m/z 504.7 .
- IR: Stretching frequencies for amide C=O (~1650 cm⁻¹) and aromatic C-O (methoxy, ~1250 cm⁻¹) are critical.
Advanced Research Questions
Q. How can researchers address challenges in crystallographic refinement of this compound, such as twinning or disorder?
- Methodological Answer:
- Twinning: Use SHELXL’s TWIN/BASF commands to model twinned data. High-resolution data (>1.0 Å) improves refinement .
- Disorder: Apply PART/SUMP constraints and refine occupancy ratios. For example, a disordered methoxy group in a benzamide analog was resolved using PART 0.5/0.5 occupancy .
Q. What strategies are effective in resolving contradictory NMR data for substituent effects in such benzamides?
- Methodological Answer:
- Variable Temperature (VT) NMR: Reduces signal broadening caused by dynamic processes (e.g., hindered rotation of benzamide groups).
- 2D NMR (COSY, HSQC): Correlates coupling patterns. For example, HSQC confirmed methoxy-aryl connectivity in a dimethoxybenzamide derivative .
- Computational DFT: Predicts chemical shifts to validate assignments. A study on N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide matched experimental δ values with DFT calculations .
Q. How do structural analogs of this compound inform its potential biological activity?
- Methodological Answer:
- Pesticide Research: Isoxaben (a 2,6-dimethoxybenzamide analog) targets cellulose biosynthesis in plants, suggesting this compound may interact with similar pathways .
- Opioid Receptor Studies: Stilbene-based benzamides show selective receptor antagonism, highlighting the role of methoxy groups in binding affinity .
- Antimicrobial Activity: Substituent positioning (e.g., 3,5-dimethoxy vs. 2,4-dichloro) correlates with efficacy in microbial assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
